molecular formula C20H24N2O4S B12002531 N-(4-((4-(Acetylamino)phenyl)sulfonyl)phenyl)hexanamide

N-(4-((4-(Acetylamino)phenyl)sulfonyl)phenyl)hexanamide

Cat. No.: B12002531
M. Wt: 388.5 g/mol
InChI Key: GBALXRDGGALXOF-UHFFFAOYSA-N
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Description

N-(4-((4-(Acetylamino)phenyl)sulfonyl)phenyl)hexanamide is an organic compound with the molecular formula C20H24N2O4S. This compound features a sulfonamide group, which is known for its significant role in medicinal chemistry, particularly in the development of antibiotics and other therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((4-(Acetylamino)phenyl)sulfonyl)phenyl)hexanamide typically involves a multi-step process:

    Acetylation: The initial step involves the acetylation of 4-aminophenylsulfonyl chloride with acetic anhydride to form 4-(acetylamino)phenylsulfonyl chloride.

    Coupling Reaction: This intermediate is then reacted with 4-aminophenylhexanamide under basic conditions to yield the final product.

The reaction conditions often include the use of solvents like dichloromethane or ethanol, and bases such as triethylamine to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-((4-(Acetylamino)phenyl)sulfonyl)phenyl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide group would yield sulfone derivatives, while reduction of a nitro group would produce an amine.

Scientific Research Applications

N-(4-((4-(Acetylamino)phenyl)sulfonyl)phenyl)hexanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound can be used in studies involving enzyme inhibition, as sulfonamides are known to inhibit certain bacterial enzymes.

    Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism by which N-(4-((4-(Acetylamino)phenyl)sulfonyl)phenyl)hexanamide exerts its effects is primarily through the inhibition of enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can effectively halt bacterial growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide antibiotic, commonly used in combination with trimethoprim.

    Sulfadiazine: Used in the treatment of bacterial infections and as a part of combination therapy for certain parasitic infections.

    Sulfisoxazole: An antibiotic used to treat urinary tract infections and other bacterial infections.

Uniqueness

N-(4-((4-(Acetylamino)phenyl)sulfonyl)phenyl)hexanamide is unique due to its specific structural features, which may confer distinct biological activities and pharmacokinetic properties compared to other sulfonamides. Its longer alkyl chain (hexanamide) could influence its solubility, absorption, and distribution within biological systems, potentially leading to different therapeutic applications or efficacy profiles.

Properties

Molecular Formula

C20H24N2O4S

Molecular Weight

388.5 g/mol

IUPAC Name

N-[4-(4-acetamidophenyl)sulfonylphenyl]hexanamide

InChI

InChI=1S/C20H24N2O4S/c1-3-4-5-6-20(24)22-17-9-13-19(14-10-17)27(25,26)18-11-7-16(8-12-18)21-15(2)23/h7-14H,3-6H2,1-2H3,(H,21,23)(H,22,24)

InChI Key

GBALXRDGGALXOF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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